Cas no 2680680-91-3 (benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate)

benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680680-91-3
- benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate
- EN300-28296700
- benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate
-
- インチ: 1S/C14H16BrN3O2/c1-10(2)18-8-12(13(15)17-18)16-14(19)20-9-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,16,19)
- InChIKey: JFABREBFRYEMBL-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN(C(C)C)N=1)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 337.04259g/mol
- どういたいしつりょう: 337.04259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 56.2Ų
benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28296700-0.05g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 0.05g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28296700-0.25g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 0.25g |
$840.0 | 2025-03-19 | |
Enamine | EN300-28296700-1g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 1g |
$914.0 | 2023-09-07 | ||
Enamine | EN300-28296700-0.5g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 0.5g |
$877.0 | 2025-03-19 | |
Enamine | EN300-28296700-2.5g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 2.5g |
$1791.0 | 2025-03-19 | |
Enamine | EN300-28296700-10.0g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 10.0g |
$3929.0 | 2025-03-19 | |
Enamine | EN300-28296700-1.0g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 1.0g |
$914.0 | 2025-03-19 | |
Enamine | EN300-28296700-5.0g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 5.0g |
$2650.0 | 2025-03-19 | |
Enamine | EN300-28296700-0.1g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 95.0% | 0.1g |
$804.0 | 2025-03-19 | |
Enamine | EN300-28296700-5g |
benzyl N-[3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate |
2680680-91-3 | 5g |
$2650.0 | 2023-09-07 |
benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate 関連文献
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benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamateに関する追加情報
Introduction to Benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate (CAS No. 2680680-91-3)
Benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate, with the chemical formula C12H14BBrN4O2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The presence of a bromo substituent and a carbamate group in its structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The CAS number 2680680-91-3 uniquely identifies this compound and distinguishes it from other similar molecules. Its molecular structure incorporates several key functional groups that contribute to its unique chemical properties. The bromine atom at the 3-position of the pyrazole ring and the carbamate moiety attached to the benzyl group are particularly noteworthy. These features make Benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate a versatile building block for drug discovery and development.
In recent years, there has been a growing interest in pyrazole derivatives due to their broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and anti-diabetic agents. The bromine substituent in Benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate not only influences its reactivity but also enhances its binding affinity to biological targets. This has led to extensive research into its derivatives as lead compounds for new drug candidates.
The carbamate group in the molecule is another critical feature that contributes to its pharmacological properties. Carbamates are known for their ability to form hydrogen bonds, which can improve the binding affinity of a molecule to its target receptor. Additionally, they can undergo hydrolysis, releasing carboxylic acid and amine groups, which can further modulate biological activity. These properties make Benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-ylcarbamate a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have demonstrated that certain pyrazole-based compounds exhibit significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. The structural features of Benzyl N-3-bromo-1-(propan-2-yl)-1H-pyrazol-4-yldicarboxamide align well with these findings, suggesting that it may also possess similar anti-inflammatory properties.
The benzyl group in the molecule provides additional stability and influences the electronic properties of the pyrazole ring. This can affect how the compound interacts with biological targets, potentially enhancing its efficacy or selectivity. Furthermore, the isopropyl substituent at the 1-position of the pyrazole ring adds another layer of complexity to its structure, which can be exploited to fine-tune its biological activity.
In conclusion, Benzyl N-3-bromo-l-(propan-l-l)-lH-pyrazol-l -yldicarboxamide (CAS No. 2680680-l -91 -3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, including the bromine substituent, carbamate group, and other functional groups, make it a valuable intermediate for synthesizing novel drug candidates. Recent studies on pyrazole derivatives suggest that this compound may exhibit promising biological activities, particularly in anti-inflammatory applications. Further research is warranted to fully explore its therapeutic potential and optimize its pharmacological properties.
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